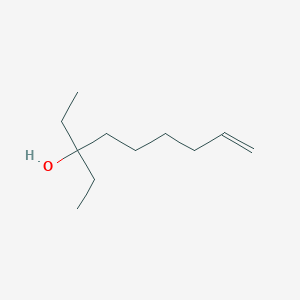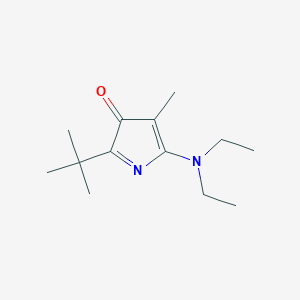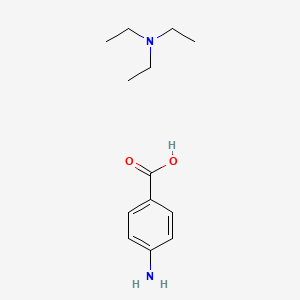
4-aminobenzoic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;N,N-diethylethanamine is an organic compound that consists of a benzene ring substituted with an amino group and a carboxyl groupIt is a white solid that is slightly soluble in water and occurs extensively in the natural world .
Preparation Methods
In industry, 4-aminobenzoic acid is prepared mainly by two routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Chemical Reactions Analysis
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline.
Substitution: It can undergo nucleophilic substitution reactions, such as the formation of esters and amides.
Condensation: It can react with aldehydes and ketones to form Schiff bases.
Common reagents and conditions used in these reactions include reducing agents like iron and hydrochloric acid for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-nitrobenzoic acid, aniline, esters, amides, and Schiff bases .
Scientific Research Applications
4-Aminobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has been used in the treatment of fibrotic skin disorders and as a sunscreen agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase. In humans, it is not essential as the typical human gut microbiome generates PABA on its own .
Comparison with Similar Compounds
4-Aminobenzoic acid is similar to other compounds such as:
Aniline: An organic compound with the formula C6H5NH2, which is used in the manufacture of dyes and pharmaceuticals.
Benzoic acid: An organic compound with the formula C7H6O2, which is used as a food preservative and in the manufacture of various organic compounds.
4-Nitrobenzoic acid: An organic compound with the formula C7H5NO4, which is used in the synthesis of dyes and pharmaceuticals.
The uniqueness of 4-aminobenzoic acid lies in its dual functional groups (amino and carboxyl) attached to the benzene ring, which allows it to participate in a wide range of chemical reactions and biological processes .
Properties
CAS No. |
89423-16-5 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-aminobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H7NO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3 |
InChI Key |
BOLPNAMBJZKIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


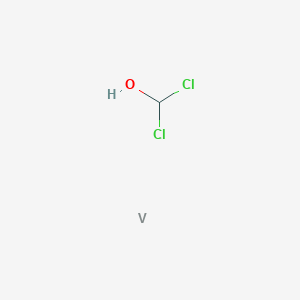

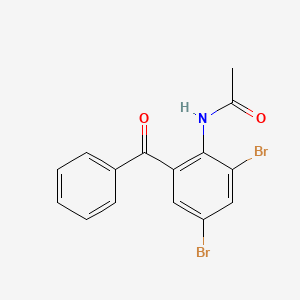
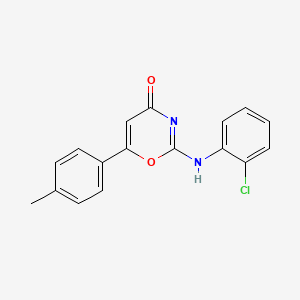
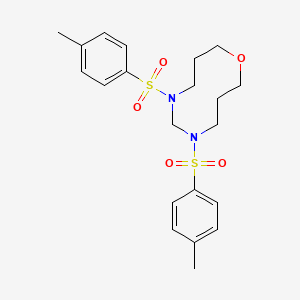

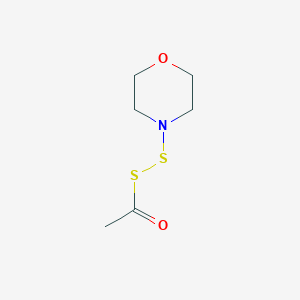
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
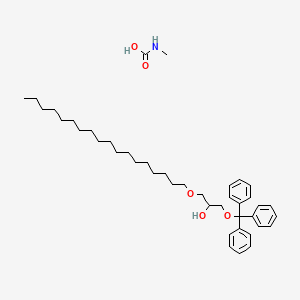
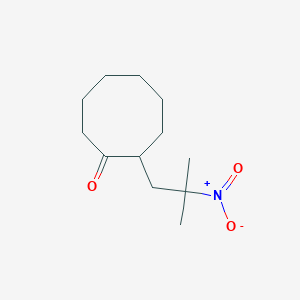
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
